6-methyl-1H-indazol-5-amine
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Overview
Description
The compound 6-methyl-1H-indazol-5-amine is not directly mentioned in the provided papers; however, the papers discuss closely related compounds with similar structural motifs, such as 1,2,3-triazoles and pyrimidines, which are of significant interest in pharmaceutical and material science fields due to their broad spectrum of biological properties. These properties include antibacterial, anti-allergic, anti-HIV activity, and potential as chemotherapeutic agents .
Synthesis Analysis
The synthesis of the related compounds involves elemental analysis, 1H NMR, 13C NMR, and single crystal X-ray diffraction. These methods ensure the accurate characterization of the synthesized compounds. The papers describe the synthesis of various substituted pyrimidines and triazoles, which are structurally characterized and confirmed through these analytical techniques .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are stabilized by intramolecular hydrogen bonds, which contribute to their conformation and stability. The crystal structures are further characterized by intermolecular hydrogen bonds and π-π interactions, leading to the formation of one-dimensional infinite chains or two-dimensional supramolecular networks, depending on the substituents on the core structure .
Chemical Reactions Analysis
The papers do not provide explicit details on the chemical reactions involving the compounds but do mention that the synthesized molecules have shown a broad spectrum of biological activities, which implies that they may undergo various interactions with biological targets. The antibacterial activities of these compounds have been reported, suggesting that they interact with bacterial cells in a manner that inhibits their growth or viability .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are explored through density functional theory (DFT) calculations, which provide insights into the electronic structure properties, including Mulliken population analyses, HOMO-LUMO energy levels, and molecular electrostatic potential. These properties are crucial for understanding the reactivity and interaction of the molecules with other chemical entities. The thermodynamic properties at different temperatures have also been calculated, showing the relationship between these properties and temperature .
Scientific Research Applications
Chemical and Biological Properties
"6-methyl-1H-indazol-5-amine" and its derivatives are part of the indazole family, which are heterocyclic compounds composed of a pyrazole ring condensed with a benzene ring. These compounds have garnered interest due to their wide variety of biological activities, leading to significant exploration in the development of novel indazole-based therapeutic agents. Derivatives of indazole have shown promising anticancer and anti-inflammatory activities and have been applied in disorders involving protein kinases and neurodegeneration. The indazole scaffold is crucial in pharmacology as it forms the core structure of numerous compounds with therapeutic potential (Denya, Malan, & Joubert, 2018).
Environmental and Industrial Applications
Beyond biomedical applications, compounds similar to "6-methyl-1H-indazol-5-amine" have been studied for their environmental and industrial applications. For instance, derivatives such as tolyltriazole, closely related to the indazole family, have been utilized as corrosion inhibitors for copper and brass in various corrosive environments. Despite its different chemical makeup, tolyltriazole's application highlights the potential for indazole derivatives in industrial applications, providing a comparative degree of protection against corrosion in different settings (Walker, 1976).
Advanced Oxidation Processes
Indazole derivatives, including those related to "6-methyl-1H-indazol-5-amine," have also been explored in the context of environmental science, specifically in the degradation of nitrogen-containing hazardous compounds using advanced oxidation processes. These processes have proven effective in mineralizing nitrogen-containing compounds, improving the efficacy of overall treatment schemes for water purification and environmental remediation. This area of research addresses the global concern for toxic and hazardous amino-compounds in water, underscoring the significance of advanced oxidation processes in the degradation of such compounds (Bhat & Gogate, 2021).
Safety And Hazards
properties
IUPAC Name |
6-methyl-1H-indazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-2-8-6(3-7(5)9)4-10-11-8/h2-4H,9H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFXGOUJAXXPOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)C=NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363263 |
Source
|
Record name | 6-methyl-1H-indazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-1H-indazol-5-amine | |
CAS RN |
81115-45-9 |
Source
|
Record name | 6-Methyl-1H-indazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81115-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-methyl-1H-indazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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